

A Comparative Guide to A 779 from Various Suppliers for Research Applications

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Compound of Interest

Compound Name: A 779

Cat. No.: B15605931

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the Mas receptor antagonist, **A 779**, available from various life science suppliers. The information is intended to assist researchers in selecting the most suitable product for their experimental needs based on publicly available data.

Introduction to A 779

A 779 is a selective antagonist of the Mas receptor, a key component of the renin-angiotensin system (RAS).[1][2] The Mas receptor is the primary receptor for Angiotensin-(1-7) [Ang-(1-7)], a heptapeptide with vasodilatory, anti-inflammatory, and anti-proliferative effects. By blocking the Mas receptor, **A 779** serves as a critical tool for investigating the physiological and pathological roles of the Ang-(1-7)/Mas receptor axis in cardiovascular diseases, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of downstream signaling pathways, including the ERK1/2 and NF-κB pathways.

Side-by-Side Comparison of A 779 Specifications

Sourcing high-quality reagents is paramount for reproducible and reliable experimental outcomes. Below is a summary of the product specifications for **A 779** from several prominent suppliers based on the information provided on their respective websites.

Supplier	Catalog Number	Purity (as stated)	Formulation	Storage	Additional Information
MedChemExpress	HY-P0216	≥98.0% (HPLC)	Solid powder	-20°C for 3 years	Provides HPLC, MS, and NMR data for select batches.
Tocris Bioscience	5937	≥95% (HPLC)	Solid powder	-20°C	Batch-specific certificates of analysis are available online. [2]
Cayman Chemical	15690	≥95%	Solid	-20°C	Provides a Certificate of Analysis with batch-specific data.
Selleck Chemicals	S7972	>98%	Solid powder	-20°C for 3 years	Offers batch-specific HPLC and other analytical data.
APExBIO	B1684	>98%	Solid powder	-20°C	Provides batch-specific certificates of analysis with HPLC data.
MedKoo Biosciences	555596	>97%	Solid powder	-20°C under dry condition	Certificate of Analysis available, specifying

purity by
HPLC.[3]

Note: Purity is typically determined by High-Performance Liquid Chromatography (HPLC). It is crucial to consult the batch-specific Certificate of Analysis (CoA) from the supplier for the most accurate and detailed information.

Experimental Protocols

To ensure the quality and biological activity of **A 779** from any supplier, a series of validation experiments are recommended. Below are detailed methodologies for key experiments.

Purity and Identity Confirmation by HPLC-MS

Objective: To confirm the purity and identity of the **A 779** compound.

Methodology:

- High-Performance Liquid Chromatography (HPLC):
 - Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[4]
 - Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a typical mobile phase system.
 - Detection: UV detection at a wavelength of 214 nm or 280 nm.
 - Procedure: A standard solution of **A 779** is prepared in an appropriate solvent (e.g., water or DMSO). The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. Purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.
- Mass Spectrometry (MS):
 - The eluent from the HPLC can be directly coupled to a mass spectrometer to confirm the molecular weight of the compound, further verifying its identity.

In Vitro Functional Assay: Inhibition of Ang-(1-7)-Induced ERK1/2 Phosphorylation

Objective: To assess the biological activity of **A 779** by measuring its ability to antagonize the Ang-(1-7)-induced phosphorylation of ERK1/2.

Methodology:

- Cell Culture: Use a cell line that endogenously or recombinantly expresses the Mas receptor (e.g., CHO-K1 cells stably transfected with the human Mas receptor).
- Treatment:
 - Seed the cells in appropriate culture plates and allow them to adhere and grow.
 - Serum-starve the cells for a few hours to reduce basal ERK1/2 phosphorylation.
 - Pre-incubate the cells with varying concentrations of **A 779** for a defined period (e.g., 30 minutes).
 - Stimulate the cells with a fixed concentration of Ang-(1-7) (typically at its EC50) for a short duration (e.g., 5-15 minutes).
- Analysis:
 - Lyse the cells and collect the protein extracts.
 - Determine the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 using a Western blot or a cell-based ELISA kit.
 - The antagonistic activity of **A 779** is quantified by its ability to reduce the Ang-(1-7)-induced increase in the p-ERK1/2 to total ERK1/2 ratio. An IC50 value can be calculated from the dose-response curve.

Receptor Binding Assay

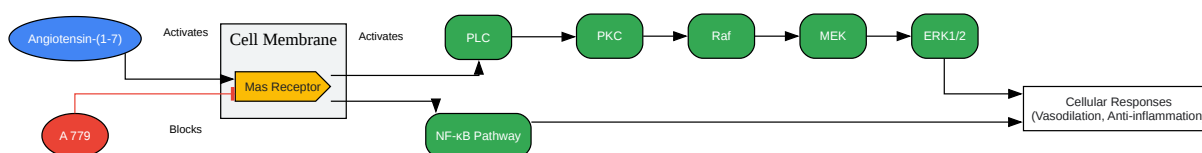
Objective: To determine the binding affinity of **A 779** to the Mas receptor.

Methodology:

- Preparation of Membranes: Prepare cell membrane fractions from cells expressing the Mas receptor.
- Radioligand Binding:
 - Incubate the cell membranes with a radiolabeled Ang-(1-7) analog (e.g., [125I]-Ang-(1-7)) in the presence of increasing concentrations of unlabeled **A 779**.
 - Separate the bound and free radioligand by filtration.
 - Measure the radioactivity of the bound fraction using a gamma counter.
- Data Analysis:
 - The data is used to generate a competition binding curve, from which the inhibition constant (K_i) of **A 779** can be calculated. This provides a quantitative measure of its affinity for the Mas receptor.

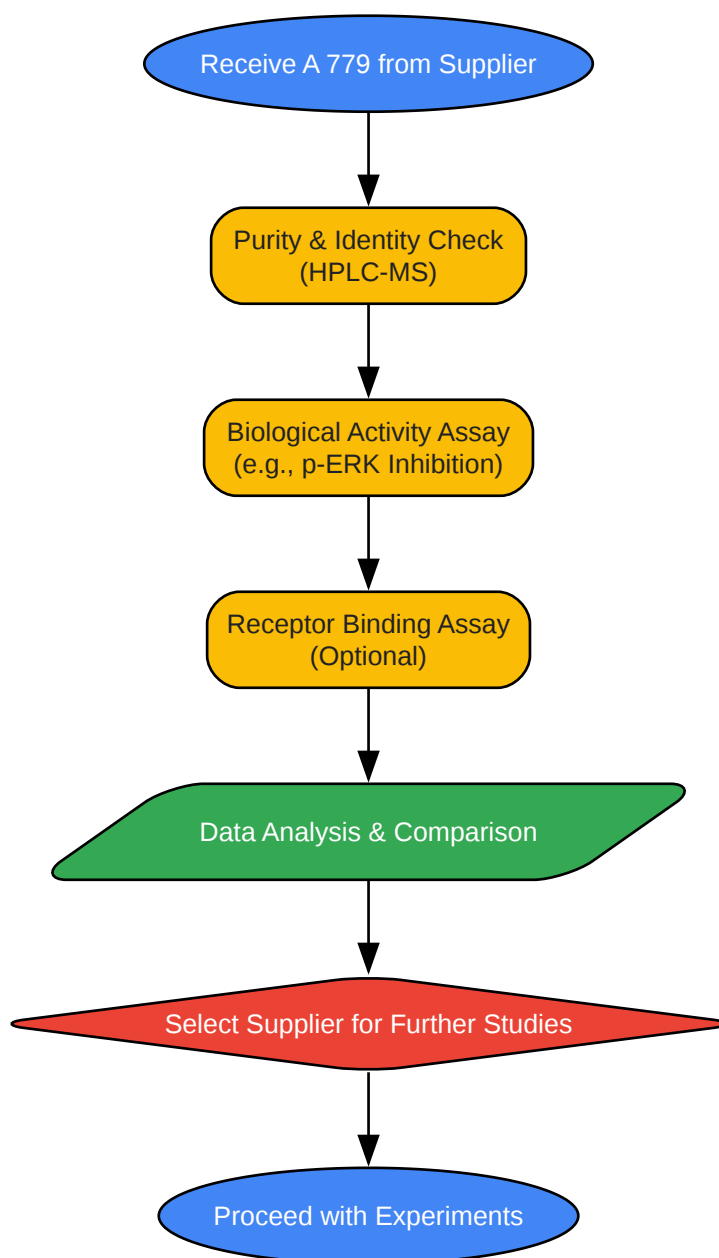
Visualizing the Mechanism and Workflow

To further clarify the role of **A 779** and the process of its evaluation, the following diagrams are provided.



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Caption: Signaling pathway of Angiotensin-(1-7) via the Mas receptor and its inhibition by **A 779**.



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Caption: Experimental workflow for the evaluation of **A 779** from different suppliers.

Conclusion

The selection of a chemical reagent for research should be based on a thorough evaluation of its quality and performance. While many suppliers offer **A 779** with high nominal purity, it is the responsibility of the researcher to verify its identity and biological activity in their specific experimental setup. This guide provides a starting point for comparing **A 779** from different

sources and outlines the necessary experimental protocols for its validation. For the most reliable results, it is always recommended to obtain and review the batch-specific certificate of analysis and, if possible, test samples from different suppliers in parallel.

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